Flt3-IN-24

Description

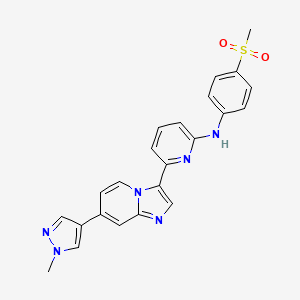

Structure

3D Structure

Properties

Molecular Formula |

C23H20N6O2S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-N-(4-methylsulfonylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C23H20N6O2S/c1-28-15-17(13-25-28)16-10-11-29-21(14-24-23(29)12-16)20-4-3-5-22(27-20)26-18-6-8-19(9-7-18)32(2,30)31/h3-15H,1-2H3,(H,26,27) |

InChI Key |

QIKIFQZHDRYLOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC=C(C=C5)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Flt3-IN-24 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Flt3-IN-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound, also identified as compound 24, is a potent and selective inhibitor of FLT3 kinase.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity against wild-type and mutated FLT3, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is an imidazo[1,2-a] pyridine-pyridine derivative that functions as a competitive inhibitor of FLT3 kinase.[1] It exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of FLT3 and the subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Notably, this compound demonstrates potent inhibitory activity not only against the wild-type FLT3 but also against clinically relevant mutants, including those that confer resistance to other FLT3 inhibitors.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| FLT3 | 7.94 |

Data sourced from commercially available information.[1]

Table 2: Anti-proliferative Activity of this compound (Compound 24) in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| MOLM14 | FLT3-ITD | 24 |

| MOLM14-D835Y | FLT3-ITD/D835Y | Data not available |

| MOLM14-F691L | FLT3-ITD/F691L | Data not available |

| K562 | FLT3-negative (BCR-ABL positive) | >10,000 |

Data extracted from "An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L". The study demonstrated that compound 24 has potent and balanced inhibition on MOLM14, MOLM14-D835Y, and MOLM14-F691L cells, with a low selectivity margin against other kinases as indicated by its high IC50 in the FLT3-negative K562 cell line.

Effect on Downstream Signaling Pathways

Mutations in FLT3 lead to its constitutive activation, resulting in the continuous stimulation of downstream signaling pathways that promote cell growth and survival. The primary signaling cascades activated by FLT3 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound inhibits the autophosphorylation of FLT3, thereby blocking the activation of these critical downstream effectors.

Visualizing the this compound Mechanism of Action

The following diagram illustrates the FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound on leukemia cell lines.

Workflow Diagram:

Materials:

-

AML cell lines (e.g., MOLM14, K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well opaque-walled plates

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed the AML cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the desired final concentrations. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Luminescence Reading: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Workflow Diagram:

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat AML cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative effects in AML cells harboring FLT3-ITD mutations. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of key downstream signaling pathways essential for leukemic cell survival and proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for FLT3-mutated AML. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling Novel Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations drive cancer progression and are associated with poor prognosis.[1][2] The development of potent and selective FLT3 inhibitors is a key focus of modern oncology research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel FLT3 inhibitors, using a representative discovery cascade as an illustrative example. While a specific compound "Flt3-IN-24" is not publicly documented, this whitepaper outlines the core principles and methodologies integral to the development of such targeted therapies.

The Discovery Engine: From High-Throughput Screening to Lead Optimization

The journey to identify a novel FLT3 inhibitor often commences with the screening of compound libraries against the FLT3 kinase. This can be guided by the structures of known kinase inhibitors. For instance, a topological structure-activity relationship (SAR) study of analogs of the known PKA inhibitor H-89 led to the identification of highly active sub-nanomolar azaindoles as novel FLT3 inhibitors.[3][4]

The initial hits from screening undergo rigorous evaluation to establish a preliminary structure-activity relationship (SAR). This process involves synthesizing and testing a series of analogs to identify the chemical moieties crucial for potent FLT3 inhibition. Matched molecular pair analysis is a powerful tool in this phase to understand the impact of subtle chemical modifications on inhibitory activity.[4]

Table 1: Representative Structure-Activity Relationship Data for Novel FLT3 Inhibitors

| Compound ID | Modification | FLT3 IC50 (nM) | MV4-11 Cell Line IC50 (nM) | MOLM-13 Cell Line IC50 (nM) |

| Lead Compound | Initial Hit | 7.82 | 46.07 | 51.6 |

| Analog 1 | Hinge-binding moiety modification | 2.1 | 2680 | 1030 |

| Analog 2 | Solvent-front moiety modification | >1000 | - | - |

| Analog 3 | Back-pocket moiety modification | 2.5 | - | - |

Data presented here is representative and compiled from various sources for illustrative purposes.[2][5][6][7]

The Blueprint for Creation: Synthesis of a Novel FLT3 Inhibitor

The chemical synthesis of a lead compound and its analogs is a cornerstone of the drug discovery process. The synthetic route must be robust, scalable, and allow for the introduction of chemical diversity to explore the SAR thoroughly. A generalized synthetic scheme for a novel pyrimidine-2,4-diamine derivative, a class of potent FLT3 inhibitors, is outlined below.[5]

Experimental Protocol: General Synthesis of Pyrimidine-2,4-diamine Derivatives

-

Starting Material Preparation: Commercially available starting materials are procured and purified as necessary.

-

Core Synthesis: The pyrimidine core is assembled through a multi-step reaction sequence, often involving condensation and cyclization reactions.

-

Functionalization: Key functional groups are introduced at specific positions on the pyrimidine ring to interact with the FLT3 kinase. This may involve Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl moieties.

-

Final Product Isolation and Purification: The final compound is isolated through extraction and purified using techniques such as column chromatography or preparative HPLC.

-

Structural Verification: The chemical structure of the final compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Illuminating the Path: The FLT3 Signaling Network

Understanding the biological context in which a novel inhibitor will function is paramount. FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that promote cell survival, proliferation, and differentiation.[8][9] In AML, mutations in FLT3 lead to ligand-independent constitutive activation of these pathways.[8][10]

Caption: The FLT3 signaling pathway and its downstream effectors.

The Litmus Test: Biological Evaluation of a Novel Inhibitor

A comprehensive suite of biochemical and cellular assays is required to characterize the biological activity of a novel FLT3 inhibitor.

Experimental Protocol: In Vitro FLT3 Kinase Assay

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (FRET) method is commonly employed to measure the inhibitory activity of compounds against the FLT3 kinase.

-

Reagents: Recombinant human FLT3 kinase, a suitable substrate peptide, ATP, and FRET donor and acceptor molecules.

-

Procedure:

-

The FLT3 kinase, substrate, and test compound are incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the FRET signal is measured.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines: AML cell lines endogenously expressing mutant FLT3, such as MV4-11 and MOLM-13, are used.

-

Assay Principle: The effect of the inhibitor on cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a serial dilution of the test compound.

-

After a 72-hour incubation period, the viability reagent is added.

-

The signal is measured using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce cell viability by 50%, is determined.

Experimental Protocol: Western Blot Analysis of FLT3 Phosphorylation

-

Purpose: To confirm that the inhibitor targets the FLT3 signaling pathway in cells.

-

Procedure:

-

MV4-11 cells are treated with varying concentrations of the inhibitor for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

-

Result Interpretation: A dose-dependent decrease in the p-FLT3 signal indicates effective target engagement by the inhibitor.[5]

A Roadmap to Discovery: The Experimental Workflow

The discovery and preclinical development of a novel FLT3 inhibitor follows a logical and iterative workflow, from initial screening to in-depth biological characterization.

Caption: A generalized workflow for FLT3 inhibitor discovery.

Conclusion

The development of novel FLT3 inhibitors represents a promising therapeutic strategy for AML. The process is a multidisciplinary endeavor, integrating medicinal chemistry, molecular and cellular biology, and pharmacology. Through a systematic approach of screening, synthesis, and rigorous biological evaluation, potent and selective inhibitors can be identified and advanced towards clinical development, offering new hope for patients with FLT3-mutated AML.

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-24 chemical structure and properties

An In-Depth Technical Guide to Flt3-IN-24: A Potent and Selective FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This compound (also referred to as compound 24) has emerged as a potent and selective inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, effects on downstream signaling, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is an imidazo[1,2-a]pyridine-pyridine derivative. Its chemical structure and properties are summarized below.

Chemical Name: 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀N₆O₂S | [2] |

| Molecular Weight | 444.51 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| IC₅₀ (FLT3 Kinase) | 7.94 nM | [2][3] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of FLT3 kinase, demonstrating significant activity against both wild-type and mutated forms of the receptor.[1] Its primary mechanism of action is the inhibition of the kinase activity of FLT3, which in turn blocks the downstream signaling pathways that promote cell proliferation and survival in FLT3-driven cancers.[1]

Efficacy Against FLT3 Mutations

A key advantage of this compound is its balanced and potent inhibitory activity against clinically relevant FLT3 mutations that confer resistance to other inhibitors. It is particularly effective against:

-

FLT3-ITD (Internal Tandem Duplication): The most common type of FLT3 mutation in AML.[1]

-

FLT3-ITD/D835Y: A common resistance mutation in the tyrosine kinase domain (TKD).[1]

-

FLT3-ITD/F691L: A gatekeeper mutation that confers resistance to several FLT3 inhibitors, including gilteritinib.[1]

Molecular docking studies suggest that this compound may adopt different binding conformations when interacting with the F691L mutant of FLT3, which could explain its retained activity against this resistant form.[1]

Downstream Signaling Pathways

FLT3 activation triggers several downstream signaling cascades that are crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[4] By inhibiting FLT3 kinase activity, this compound effectively suppresses the phosphorylation of FLT3 and its downstream targets, including STAT5, ERK, and AKT, leading to the inhibition of these pro-survival signaling networks.[1]

Diagram 1: Simplified FLT3 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against FLT3 kinase.

Methodology:

-

Reagents: Recombinant human FLT3 kinase, ATP, appropriate kinase buffer, substrate peptide (e.g., a generic tyrosine kinase substrate), and this compound at various concentrations.

-

Procedure: a. Prepare a reaction mixture containing the FLT3 kinase, substrate peptide, and kinase buffer. b. Add this compound at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP. d. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of this compound on leukemia cell lines.

Methodology:

-

Cell Lines: Use human AML cell lines with known FLT3 mutation status, such as MV4-11 (FLT3-ITD homozygous) and MOLM-13 (FLT3-ITD heterozygous). A cell line lacking FLT3 mutations (e.g., K562) can be used as a negative control.

-

Procedure: a. Seed the cells in 96-well plates at an appropriate density. b. Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). c. Assess cell viability using a colorimetric or fluorometric assay, such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Diagram 2: Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the anti-proliferative effects of this compound.

Western Blot Analysis of FLT3 Signaling

Objective: To determine the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Culture FLT3-dependent AML cells (e.g., MV4-11) and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control antibody (e.g., β-actin or GAPDH) should also be used. e. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels and the loading control.

Conclusion

This compound is a potent and selective small-molecule inhibitor of FLT3 kinase with promising activity against both wild-type and clinically relevant mutant forms of the enzyme, including those that confer resistance to other targeted therapies. Its ability to effectively block FLT3-mediated signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for AML and other hematological malignancies driven by FLT3 activation. The experimental protocols detailed herein provide a robust framework for the continued preclinical and clinical evaluation of this compound.

References

- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound by MedChem Express, Cat. No. HY-163068-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 4. Molecular Profile Detail [ckb.genomenon.com:443]

Flt3-IN-24 and the Landscape of Selective FLT3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This technical guide provides an in-depth overview of selective FLT3 inhibitors, with a specific focus on the potent inhibitor Flt3-IN-24. While publicly available data on this compound is limited, its high potency warrants discussion within the broader context of FLT3 inhibitor development. This document will detail the FLT3 signaling pathway, present comparative data for various selective FLT3 inhibitors, outline key experimental protocols for their evaluation, and provide visual representations of critical pathways and workflows to support researchers in the field of oncology drug discovery.

Introduction: FLT3 as a Therapeutic Target in AML

FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of the FLT3 ligand to the receptor induces dimerization and subsequent autophosphorylation of the kinase domain, activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5. These pathways are crucial for the normal development of hematopoietic stem cells.

In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the kinase. The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations are associated with a poor prognosis in AML patients, driving research and development of targeted FLT3 inhibitors.

This compound: A Potent and Selective FLT3 Inhibitor

This compound, also referred to as compound 24, has been identified as a potent and selective inhibitor of the FLT3 kinase.

Biochemical Potency

Limited available data indicates that this compound exhibits strong inhibitory activity against FLT3 kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Table 1: Biochemical Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound | FLT3 Kinase | 7.94 |

Note: This data is based on limited publicly available information.

Due to the scarcity of further detailed public data on this compound, the remainder of this guide will focus on the broader class of selective FLT3 inhibitors, providing a comparative landscape and detailed experimental methodologies relevant to the field.

The Landscape of Selective FLT3 Inhibitors

A number of selective FLT3 inhibitors have been developed and are in various stages of preclinical and clinical evaluation, with some having received regulatory approval. These inhibitors are broadly classified into Type I and Type II, based on their binding mode to the kinase domain.

-

Type I inhibitors bind to the active "DFG-in" conformation of the kinase and can inhibit both wild-type and mutant forms of FLT3.

-

Type II inhibitors bind to the inactive "DFG-out" conformation and are generally more selective for the mutant forms.

Comparative Inhibitory Activity

The following tables summarize the biochemical and cellular activities of several well-characterized selective FLT3 inhibitors against wild-type FLT3 and common mutations.

Table 2: Biochemical Activity of Selected FLT3 Inhibitors

| Inhibitor | Type | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |

| Midostaurin | I | 11 | 11 | 8.2 |

| Gilteritinib | I | 0.29 | 0.7 | 0.7 |

| Crenolanib | I | 4.4 | 0.6 | 4.4 |

| Quizartinib | II | 1.1 | 1.1 | 110 |

| Sorafenib | II | 90 | 58 | 68 |

Table 3: Cellular Activity of Selected FLT3 Inhibitors in FLT3-ITD positive AML Cell Lines (e.g., MV4-11)

| Inhibitor | Cell Line | Proliferation IC50 (nM) |

| Midostaurin | MV4-11 | 10 |

| Gilteritinib | MV4-11 | 0.9 |

| Crenolanib | MV4-11 | 3.2 |

| Quizartinib | MV4-11 | 1.6 |

| Sorafenib | MV4-11 | 6 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of selective FLT3 inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

Objective: To determine the IC50 value of a test compound against FLT3 kinase.

Materials:

-

Recombinant human FLT3 (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cellular Proliferation Assay

This assay measures the effect of a test compound on the growth and viability of cancer cells that are dependent on FLT3 signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in FLT3-dependent cell lines.

Materials:

-

AML cell line with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to attach and resume growth overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of growth inhibition relative to untreated control cells.

-

Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.

Western Blotting for FLT3 Phosphorylation

This technique is used to assess the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by FLT3.

Caption: Simplified FLT3 signaling pathway.

Experimental Workflow for FLT3 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.

Caption: Preclinical workflow for FLT3 inhibitor evaluation.

Conclusion

Selective inhibition of FLT3 is a clinically validated and promising therapeutic strategy for a subset of AML patients. While specific data on this compound is limited, its reported high potency places it among the noteworthy small molecules targeting this kinase. The continued development of novel, potent, and selective FLT3 inhibitors, alongside a thorough understanding of their biochemical and cellular activities through robust experimental evaluation, is crucial for improving therapeutic outcomes in FLT3-mutated AML. This guide provides a foundational framework of data, protocols, and conceptual diagrams to aid researchers in this important endeavor.

An In-depth Technical Guide on FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor Target Binding and Kinetics

Disclaimer: Information regarding a specific inhibitor designated "Flt3-IN-24" is not available in the public domain. This guide provides a comprehensive overview of the target binding and kinetics of well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors, intended for researchers, scientists, and drug development professionals.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making FLT3 a key therapeutic target.[4][5][6][7] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting uncontrolled cell growth.[3][6][8][9]

FLT3 Signaling Pathways

Under normal physiological conditions, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades.[2][3][8] Key pathways activated include the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[3][7][10] In AML, FLT3-ITD mutations notably lead to the constitutive activation of the STAT5 pathway, in addition to the PI3K/AKT and RAS/MEK/ERK pathways.[8][9][10]

Caption: FLT3 signaling pathways activated by receptor dimerization.

Target Binding and Inhibitor Types

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[9][11]

-

Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain in the ATP-binding pocket. These inhibitors are effective against both FLT3-ITD and FLT3-TKD mutations.[1][9][11]

-

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, outside of the ATP-binding pocket. These inhibitors are generally more selective but can be rendered ineffective by TKD mutations that stabilize the active conformation.[9][11][12]

Caption: Binding modes of Type I and Type II FLT3 inhibitors.

Quantitative Data on FLT3 Inhibitors

The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their dissociation constant (Kd) in binding assays. Cellular activity is often measured by inhibition of FLT3 autophosphorylation or cell proliferation.

| Inhibitor | Type | Target | Assay | IC50 / Kd (nM) | Reference |

| Quizartinib (AC220) | II | FLT3-ITD | Biochemical | <1 | [5] |

| FLT3-WT | Biochemical | 1 | [5] | ||

| FLT3-ITD | Cellular (MV4-11) | 2 | [4] | ||

| Gilteritinib | I | FLT3-ITD | Biochemical | 0.29 | [13] |

| FLT3-D835Y | Biochemical | 0.7 | [13] | ||

| FLT3-ITD | Cellular (MV4-11) | 0.92 | [13] | ||

| Midostaurin (PKC412) | I | FLT3-ITD | Cellular (Ba/F3) | ~10 | [10] |

| FLT3 | Biochemical | 29.64 | [14] | ||

| Sunitinib | I | FLT3 | Binding | 1.4 | [4] |

| FLT3-ITD | Cellular (MV4-11) | 250 | [10] | ||

| Sorafenib | II | FLT3 | Binding | 5.8 | [4] |

| FLT3-ITD | Cellular (MV4-11) | 5 | [4] | ||

| Crenolanib | I | FLT3-ITD | Cellular | Potent | [8] |

| FLT3-D835 | Cellular | Potent | [8] |

Experimental Protocols

The characterization of FLT3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Caption: General experimental workflow for FLT3 inhibitor evaluation.

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

Example Protocol (ADP-Glo™ Kinase Assay): [14][15]

-

Reaction Setup: In a 96-well plate, combine the purified recombinant FLT3 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.[15]

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion Measurement: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add a kinase detection reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

Objective: To assess the ability of a compound to inhibit FLT3 autophosphorylation in intact cells, confirming cellular target engagement.

Example Protocol (ELISA-based): [4][16]

-

Cell Culture: Culture an AML cell line harboring an activating FLT3 mutation (e.g., MV4-11 for FLT3-ITD) to a suitable density.[4][13]

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Harvest and lyse the cells to release the cellular proteins.

-

ELISA: Use a sandwich ELISA kit specific for phosphorylated FLT3. The plate is coated with a capture antibody against total FLT3. After adding the cell lysate, a detection antibody that specifically recognizes phosphorylated tyrosine residues on FLT3 is added.

-

Signal Detection: A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a colorimetric or chemiluminescent signal.

-

Data Analysis: Quantify the signal and normalize it to the total FLT3 protein content. Plot the inhibition of phosphorylation against compound concentration to calculate the IC50.

Objective: To determine the effect of FLT3 inhibition on the growth and survival of FLT3-dependent cancer cells.

Example Protocol (MTT Assay): [13]

-

Cell Seeding: Seed FLT3-dependent AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density.

-

Compound Exposure: Add the test compound at a range of concentrations and incubate for a period that allows for cell division (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to untreated controls and plot against compound concentration to determine the IC50 value.

References

- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 7. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]

- 12. researchgate.net [researchgate.net]

- 13. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on Flt3-IN-24 in the Context of FLT3 Mutations in AML

Notice to the Reader: Following a comprehensive search of scientific literature and publicly available data, no specific information, preclinical or clinical, could be found for a compound designated "Flt3-IN-24." This suggests that "this compound" may be an internal, proprietary name for a compound not yet disclosed in the public domain, a novel agent pending publication, or a misnomer.

Consequently, this guide cannot provide specific quantitative data, detailed experimental protocols, or signaling pathways directly related to "this compound" as requested. However, to provide a valuable resource for researchers, scientists, and drug development professionals in the field of Acute Myeloid Leukemia (AML), this document will instead offer a comprehensive overview of the landscape in which a novel FLT3 inhibitor like "this compound" would operate. This includes a detailed examination of FLT3 mutations in AML, the signaling pathways they affect, the methodologies used to evaluate FLT3 inhibitors, and a summary of data for representative, well-characterized FLT3 inhibitors.

The Role of FLT3 Mutations in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with AML, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and contributing to the pathogenesis of the disease.[1][2] These mutations are a significant prognostic marker, often associated with a more aggressive disease course and a higher risk of relapse.[3]

The two most common types of activating FLT3 mutations are:

-

Internal Tandem Duplications (ITD): These mutations, found in about 20-25% of AML patients, involve in-frame duplications of a portion of the juxtamembrane domain of the FLT3 receptor.[4] FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase.

-

Tyrosine Kinase Domain (TKD) Point Mutations: Occurring in approximately 5-10% of AML cases, these are typically missense mutations in the activation loop of the kinase domain, most commonly at codon D835.[1] These mutations stabilize the active conformation of the kinase, resulting in constitutive signaling.

FLT3 Signaling Pathways in AML

The constitutive activation of FLT3 due to mutations leads to the dysregulation of several downstream signaling pathways that are crucial for cell survival and proliferation. A novel inhibitor such as this compound would be designed to block these aberrant signals. The primary pathways affected are:

-

RAS/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutively active FLT3 leads to the activation of RAS, which in turn activates the MEK/ERK signaling module, promoting leukemic cell growth.[5][6]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism. Its activation by mutant FLT3 inhibits apoptosis and promotes protein synthesis and cell cycle progression in AML cells.[5][6]

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor that, when activated by mutant FLT3, promotes the expression of genes involved in cell survival and proliferation, such as BCL-XL and c-MYC.[6]

Caption: Dysregulated signaling pathways in FLT3-mutated AML.

Experimental Protocols for the Evaluation of FLT3 Inhibitors

The development and characterization of a novel FLT3 inhibitor like this compound would involve a series of standardized in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Assays

-

Kinase Inhibition Assays:

-

Methodology: The inhibitory activity of the compound against wild-type and mutant FLT3 kinases is typically measured using biochemical assays. These can be radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate, or non-radiometric assays such as fluorescence resonance energy transfer (FRET), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA) based methods. The compound is incubated with the purified kinase, a substrate (e.g., a synthetic peptide), and ATP. The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

-

Data Presentation: Results are presented as IC₅₀ values in tabular format for comparison across different kinases to assess selectivity.

-

-

Cell-Based Assays:

-

Methodology: The effect of the inhibitor on the viability and proliferation of AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) is assessed using assays such as MTT, MTS, or CellTiter-Glo. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours), and cell viability is measured. The GI₅₀ or IC₅₀ (concentration for 50% growth inhibition) is calculated.

-

Western Blotting: To confirm the mechanism of action, treated cells are lysed, and the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK, AKT) is analyzed by Western blotting using phospho-specific antibodies.

-

Data Presentation: Cellular IC₅₀ values are tabulated. Western blot images provide qualitative evidence of target engagement.

-

Caption: In vitro experimental workflow for FLT3 inhibitor characterization.

In Vivo Models

-

Xenograft Models:

-

Methodology: Human AML cell lines with FLT3 mutations are implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice). Once tumors are established, mice are treated with the FLT3 inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. Pharmacodynamic studies can be performed on tumor tissues to assess target inhibition.

-

Data Presentation: Tumor growth curves are plotted, and statistical analysis is performed to compare treated and control groups.

-

Quantitative Data for Representative FLT3 Inhibitors

While specific data for this compound is unavailable, the following tables summarize publicly available data for well-established first and second-generation FLT3 inhibitors to provide a comparative context.

Table 1: In Vitro Potency of Selected FLT3 Inhibitors

| Compound | Type | FLT3-ITD (IC₅₀, nM) | MV4-11 (GI₅₀, nM) |

| Midostaurin | I | ~11 | ~10 |

| Gilteritinib | I | 0.29 | 0.7 |

| Quizartinib | II | 1.1 | 1.4 |

| Sorafenib | II | 5.8 | 3.0 |

Note: IC₅₀ and GI₅₀ values are approximate and can vary depending on the specific assay conditions.

Table 2: Clinical Efficacy of Approved FLT3 Inhibitors

| Drug | Setting | Trial | Comparator | Primary Endpoint | Result |

| Midostaurin | Newly Diagnosed | RATIFY | Placebo + Chemo | Overall Survival | 74.7 vs 25.6 months |

| Gilteritinib | Relapsed/Refractory | ADMIRAL | Salvage Chemo | Overall Survival | 9.3 vs 5.6 months |

Future Directions and the Potential Role of Novel Inhibitors

Despite the advances with first and second-generation FLT3 inhibitors, challenges remain, including the development of resistance. Resistance can occur through on-target secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways.

A novel inhibitor like this compound could potentially address these challenges by:

-

Having a unique binding mode that circumvents known resistance mutations.

-

Exhibiting a more favorable selectivity profile, reducing off-target toxicities.

-

Demonstrating efficacy in combination with other targeted agents or standard chemotherapy to overcome resistance and improve patient outcomes.

The continued development of potent and selective FLT3 inhibitors is crucial for improving the prognosis of patients with FLT3-mutated AML. As more data on novel compounds becomes available, the therapeutic landscape for this challenging disease will continue to evolve.

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Point Mutations in the FLT3-ITD Region Are Rare but Recurrent Alterations in Adult AML and Associated With Concomitant KMT2A-PTD [frontiersin.org]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-24: A Technical Guide for Researchers and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the treatment of AML.

Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activity, and the signaling pathways it targets. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Core Compound Information

| Property | Value |

| Molecular Formula | C23H20N6O2S |

| Bioactivity (IC50) | 7.94 nM against FLT3 kinase[1][2] |

FLT3 Signaling Pathways

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt, RAS/MEK/MAPK, and STAT5 pathways, which are crucial for normal hematopoietic cell function.[3][4]

In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival.

Caption: Simplified FLT3 signaling pathways and the inhibitory action of this compound.

Mutated FLT3 leads to the constitutive activation of these pathways, driving leukemogenesis. This compound acts by inhibiting the kinase activity of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative methodologies for the evaluation of novel FLT3 inhibitors, compiled from various studies on similar compounds.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Objective: To determine the IC50 value of this compound against wild-type and mutant FLT3 kinase.

Materials:

-

Recombinant human FLT3 (wild-type and mutant forms, e.g., ITD, D835Y)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

-

ATP

-

Substrate (e.g., a synthetic peptide or Myelin Basic Protein)[6]

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound, and the FLT3 enzyme.[5]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.[5]

-

Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[5]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[5]

-

The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Cellular Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cell lines that are dependent on FLT3 signaling.

Objective: To determine the anti-proliferative activity of this compound in FLT3-dependent AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)[7][8]

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., Alamar Blue, CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the AML cells in 96-well plates at a predetermined density.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]

-

Add the cell viability reagent to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI50/IC50 value.

In Vivo Xenograft Model

This assay assesses the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To evaluate the in vivo anti-tumor activity of this compound in a mouse xenograft model of AML.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MV4-11)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the AML cells into the flank of the mice.[9]

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[9]

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a comparison with other well-characterized FLT3 inhibitors.

| Compound | Type | FLT3 IC50 (nM) | MV4-11 (FLT3-ITD) Cellular IC50 (nM) |

| This compound | Not Specified | 7.94[1][2] | Not Publicly Available |

| Gilteritinib | Type I | 0.29[10] | ~1.31[11] |

| Quizartinib | Type II | 1.1 | 1.6 |

| Midostaurin | Type I | 11 | 10 |

| Sorafenib | Type II | 5.8 | 3 |

Data for comparator compounds are compiled from various sources and may have been generated under different assay conditions.

Conclusion

This compound is a potent inhibitor of FLT3 kinase, a critical target in acute myeloid leukemia. Its low nanomolar IC50 value demonstrates strong biochemical potency. While detailed cellular and in vivo data for this compound are not widely published, the experimental protocols and comparative data provided in this guide offer a comprehensive framework for its further investigation and for the development of novel FLT3 inhibitors. The continued exploration of potent and selective FLT3 inhibitors like this compound holds significant promise for improving therapeutic outcomes for patients with FLT3-mutated AML.

References

- 1. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

A Comprehensive Review of Novel FLT3 Inhibitors for Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth review of the current landscape of novel inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical therapeutic target in Acute Myeloid Leukemia (AML). The discovery of activating mutations in the FLT3 gene, present in approximately 30% of AML patients, has driven the development of targeted therapies aimed at inhibiting its constitutive signaling.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or tyrosine kinase domain (TKD) point mutations, lead to ligand-independent activation of the receptor and downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic cells.[3][4]

This document outlines the core biology of FLT3, the mechanism of action of various inhibitors, summarizes key preclinical and clinical data, and provides an overview of experimental protocols for their characterization.

The Role of FLT3 in AML Pathogenesis

FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[4] In its wild-type form, the binding of the FLT3 ligand (FL) induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the activation loop. This activation initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are vital for cell survival, proliferation, and differentiation.[3][5]

Mutated FLT3, particularly FLT3-ITD, results in constitutive, ligand-independent kinase activity. This aberrant signaling leads to the hyperactivation of downstream pathways, including the STAT5 pathway, which is more critically activated by mutant FLT3 compared to its wild-type counterpart.[3][4] The sustained activation of these pro-proliferative and anti-apoptotic signals is a key driver of leukemogenesis in FLT3-mutated AML.[3]

Below is a diagram illustrating the canonical FLT3 signaling pathway and the points of dysregulation by activating mutations.

Caption: FLT3 Signaling in Wild-Type and Mutant Contexts.

Novel FLT3 Inhibitors: A Comparative Overview

A significant number of FLT3 inhibitors have been developed, broadly classified into two types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors target the inactive conformation.[4] This distinction often influences their activity spectrum against different FLT3 mutations.[6]

This section provides a comparative summary of key quantitative data for several notable first and second-generation FLT3 inhibitors.

| Inhibitor | Type | Target Mutations | IC50 (nM) | Key Clinical Trial Results | Reference |

| Midostaurin | I | ITD & TKD | ~10-100 | Improved overall survival in newly diagnosed FLT3-mutated AML when combined with chemotherapy (RATIFY trial).[7][8] | [7][8] |

| Gilteritinib | I | ITD & TKD | <1 | Approved for relapsed/refractory FLT3-mutated AML, showing superior overall survival compared to salvage chemotherapy (ADMIRAL trial).[7][9][10] | [7][9][10] |

| Sorafenib | II | ITD | 5-20 | A multi-kinase inhibitor showing efficacy in FLT3-ITD AML, often used in post-transplant maintenance.[6][9] | [6][9] |

| Quizartinib | II | ITD | <1 | Highly potent against FLT3-ITD but lacks activity against TKD mutations. Demonstrated improved overall survival in relapsed/refractory FLT3-ITD AML (QuANTUM-R trial). | [9] |

| Crenolanib | I | ITD & TKD | ~1-5 | Active against both ITD and TKD mutations, including resistance-conferring D835 mutations.[9] | [9] |

Emerging and Preclinical FLT3 Inhibitors

The landscape of FLT3 inhibitors continues to evolve with the development of novel agents designed to overcome resistance and improve efficacy.

-

FF-10101: A covalent inhibitor that binds to cysteine 695 of FLT3, showing potential to overcome resistance mutations like F691L.[9]

-

GB3226: A first-in-class dual inhibitor of ENL-YEATS and FLT3. Preclinical data suggests potent activity across various AML genotypes and synergistic effects with standard-of-care agents.[11]

-

CLN-049: A novel FLT3xCD3 bispecific T-cell engager designed to redirect T-cells to kill FLT3-expressing leukemia cells, irrespective of mutational status.[12][13]

Experimental Protocols for Characterization of FLT3 Inhibitors

The preclinical evaluation of novel FLT3 inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against the FLT3 kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human FLT3 protein (wild-type and mutant forms) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are used.

-

Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate format. The compound of interest is serially diluted and pre-incubated with the FLT3 enzyme.

-

Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped.

-

Detection: The level of substrate phosphorylation is quantified using methods such as ELISA with an anti-phosphotyrosine antibody, radiometric assays measuring the incorporation of ³²P-ATP, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Assays

Objective: To assess the effect of the inhibitor on cell viability, proliferation, and FLT3 signaling in leukemia cell lines.

Methodology:

-

Cell Lines: Use of human AML cell lines endogenously expressing FLT3 mutations (e.g., MV4-11 for FLT3-ITD) or engineered cell lines (e.g., Ba/F3 cells transduced with mutant FLT3).

-

Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

-

Apoptosis Assay: To determine if the inhibitor induces programmed cell death, treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.

-

Western Blotting: To confirm target engagement, cells are treated with the inhibitor for a short period (e.g., 1-4 hours), and cell lysates are analyzed by Western blot for the phosphorylation status of FLT3 and its downstream targets (e.g., p-STAT5, p-ERK, p-AKT).

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor.

Caption: Preclinical to Clinical Workflow for FLT3 Inhibitors.

In Vivo Efficacy Models

Objective: To evaluate the anti-leukemic activity of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

-

Xenograft Establishment: Mice are inoculated with human AML cell lines (e.g., MV4-11) or patient-derived xenografts (PDX) harboring FLT3 mutations.

-

Treatment: Once the leukemia is established (e.g., detectable tumor burden or engraftment in the bone marrow), mice are treated with the FLT3 inhibitor or a vehicle control.

-

Efficacy Assessment: The primary endpoint is typically overall survival. Other parameters that may be monitored include tumor burden (e.g., via bioluminescence imaging if cells are luciferase-tagged), body weight (as a measure of toxicity), and the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen at the end of the study.

Conclusion and Future Directions

The development of FLT3 inhibitors has significantly advanced the treatment paradigm for FLT3-mutated AML.[9][10] However, challenges such as acquired resistance remain.[1] The future of FLT3-targeted therapy will likely involve the development of more potent and selective next-generation inhibitors, combination strategies with other targeted agents or standard chemotherapy to overcome resistance, and the exploration of novel therapeutic modalities such as T-cell engaging therapies.[1][10] A deeper understanding of the complex signaling networks and resistance mechanisms will be critical for the continued success of targeting FLT3 in AML.

References

- 1. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Life Management of FLT3-Mutated AML: Single-Centre Experience over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. biospace.com [biospace.com]

- 13. Cullinan Therapeutics to Showcase New Data Demonstrating Compelling Clinical Activity for CLN-049, a Novel FLT3xCD3 T Cell Engager, in AML Patients in an Oral Presentation at the 67th ASH Annual Meeting | INN [investingnews.com]

Methodological & Application

Application Notes and Protocols for Flt3-IN-24 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][3][4][5][6] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt.[1][7][8] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-24 is a novel, potent, and selective inhibitor of FLT3 kinase activity. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture assays, a critical step in the preclinical assessment of this compound. The following sections describe the mechanism of action, provide a summary of expected quantitative data, and detail experimental protocols for cell viability and signaling pathway analysis.

Mechanism of Action

This compound is designed to target the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting both wild-type and mutated forms of FLT3, this compound is expected to induce cell cycle arrest and apoptosis in FLT3-dependent cancer cells. The primary application of this compound is in the context of AML cell lines harboring activating FLT3 mutations.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the expected quantitative data from in vitro assays with this compound. Researchers should aim to generate similar data for a comprehensive evaluation of the compound.

| Parameter | FLT3-ITD Mutant Cell Line (e.g., MV4-11) | FLT3-TKD Mutant Cell Line (e.g., MOLM-13) | FLT3-Wild Type Cell Line (e.g., THP-1) | Notes |

| IC50 (nM) | 1 - 20 | 5 - 50 | >1000 | The half-maximal inhibitory concentration for cell viability. A lower value indicates higher potency. |

| EC50 (nM) | 0.5 - 15 | 2 - 40 | >1000 | The half-maximal effective concentration for inhibition of FLT3 phosphorylation. |

| GI50 (nM) | 1 - 20 | 5 - 50 | >1000 | The concentration for 50% of maximal inhibition of cell growth. |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol describes a colorimetric assay to determine the effect of this compound on the viability of AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-TKD, and a FLT3-wild type line for control)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTS or MTT reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling pathways by this compound.

Materials:

-

AML cell lines

-

Complete RPMI-1640 medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.